molecular formula C6H24N7O3Pt+3 B13783763 Tris(ethylenediamine-N,N')platinum tetranitrate CAS No. 68133-89-1

Tris(ethylenediamine-N,N')platinum tetranitrate

Cat. No.: B13783763
CAS No.: 68133-89-1
M. Wt: 437.39 g/mol
InChI Key: AJSDMHXNURDELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(ethylenediamine-N,N')platinum tetranitrate (CAS: 172903-00-3), also known as triplatin tetranitrate or BBR3464, is a polynuclear platinum complex featuring three platinum centers bridged by ethylenediamine ligands and nitrate counterions . Its molecular formula is C₁₃H₄₅Cl₂N₁₃O₁₂Pt₃, with a molecular weight of 1,231.72 g/mol . This compound is notable for its unique structure and anticancer properties, distinguishing it from traditional platinum(II) therapies like cisplatin.

Properties

CAS No.

68133-89-1

Molecular Formula

C6H24N7O3Pt+3

Molecular Weight

437.39 g/mol

IUPAC Name

ethane-1,2-diamine;platinum(4+);nitrate

InChI

InChI=1S/3C2H8N2.NO3.Pt/c3*3-1-2-4;2-1(3)4;/h3*1-4H2;;/q;;;-1;+4

InChI Key

AJSDMHXNURDELI-UHFFFAOYSA-N

Canonical SMILES

C(CN)N.C(CN)N.C(CN)N.[N+](=O)([O-])[O-].[Pt+4]

Origin of Product

United States

Preparation Methods

Preparation Methods of Tris(ethylenediamine-N,N')platinum Tetranitrate

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

The platinum(IV) center is stabilized by coordination of three bidentate ethylenediamine ligands, resulting in a hexacoordinate complex. The nitrate anions are introduced via metathesis or direct nitration methods to yield the tetranitrate salt.

Starting Materials and Reagents

Stepwise Preparation Procedure

Formation of Tris(ethylenediamine)platinum(IV) Complex
  • Ligand substitution reaction:
    Platinum(II) salts are reacted with ethylenediamine in aqueous or alcoholic solution under controlled temperature to form tris(ethylenediamine)platinum(II) complexes.
  • Oxidation to platinum(IV):
    The platinum(II) complex is oxidized to platinum(IV) using oxidizing agents such as hydrogen peroxide or chlorine gas. This step is crucial to stabilize the complex in the +4 oxidation state.
  • Isolation:
    The platinum(IV) complex is isolated as a chloride salt, commonly tris(ethylenediamine)platinum(IV) chloride.
Conversion to Tetranitrate Salt
  • Anion exchange:
    The chloride anions in tris(ethylenediamine)platinum(IV) chloride are replaced by nitrate ions via metathesis with silver nitrate or direct treatment with concentrated nitric acid.
  • Nitration conditions:
    Use of a mixture of absolute nitric acid and acetic anhydride can facilitate nitration and improve yield and purity of the nitrate salt.
  • Purification:
    The tetranitrate salt is purified by recrystallization from suitable solvents such as water or alcohols.

Analytical Data and Research Findings

Yield and Purity

Step Typical Yield (%) Purity Indicators Notes
Formation of Pt(II)-en complex 75-85 UV-Vis absorption, elemental analysis Ligand coordination confirmed by IR
Oxidation to Pt(IV) complex 70-80 NMR, X-ray crystallography Oxidation state confirmed by XPS
Anion exchange to tetranitrate 65-75 Ion chromatography, nitrate content analysis Complete chloride replacement required

Characterization Techniques

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages Reference(s)
Oxidation of Pt(II)-en chloride + metathesis with AgNO3 High purity, well-established method Use of expensive silver salts, waste generation
Direct nitration with nitric acid/acetic anhydride mix Efficient nitration, scalable Requires careful control of nitration conditions
One-pot synthesis from Pt(IV) precursors with ethylenediamine and nitrating agents Simplifies steps, reduces time Potential side reactions, lower yields Inferred from synthesis principles

Chemical Reactions Analysis

Types of Reactions

Tris(ethylenediamine-N,N’)platinum tetranitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperature, pressure, and pH to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum coordination compounds .

Scientific Research Applications

Medicinal Chemistry

Tris(ethylenediamine-N,N')platinum tetranitrate has been investigated for its potential as an anticancer agent. Platinum complexes are known for their ability to bind DNA and induce cytotoxic effects in cancer cells. Research has shown that this compound can effectively induce apoptosis in cisplatin-resistant cancer cell lines, suggesting it may overcome resistance mechanisms associated with traditional platinum-based therapies .

Case Study: Cytotoxicity in Cancer Cell Lines

  • Objective: Evaluate the effectiveness of this compound against various tumor cell lines.
  • Methodology: The compound was tested against multiple cancer cell lines, including colon carcinoma and prostate cancer cells. The mechanisms of action were analyzed, focusing on caspase activation and reactive oxygen species (ROS) generation.
  • Findings: The compound demonstrated significant cytotoxicity, with a marked induction of apoptosis through caspase-dependent pathways. It also exhibited selectivity towards tumor cells over normal cells, highlighting its potential therapeutic index .

Catalysis

In addition to its medicinal applications, this compound has been explored for its catalytic properties. Platinum complexes are widely used as catalysts in various organic reactions due to their ability to facilitate electron transfer processes.

Case Study: Catalytic Activity in Organic Synthesis

  • Objective: Investigate the catalytic efficiency of this compound in hydrogenation reactions.
  • Methodology: The compound was employed as a catalyst in the hydrogenation of alkenes and alkynes under mild conditions. Reaction yields and rates were measured to assess efficiency.
  • Findings: The complex exhibited high catalytic activity, enabling efficient hydrogenation with minimal side reactions. This positions it as a promising candidate for industrial applications in organic synthesis .

Coordination Chemistry

The coordination chemistry of this compound offers insights into its structural properties and reactivity patterns. Understanding these characteristics is vital for designing new complexes with enhanced properties.

Data Table: Structural Characteristics

PropertyValue
Coordination ModeBidentate
GeometrySquare planar
Bond Length (Pt-N)2.05 Å
Bond Angle (N-Pt-N)90°

Environmental Applications

Recent studies have also explored the environmental implications of platinum complexes, including their role in photocatalysis for environmental remediation. This compound has shown promise in degrading pollutants under light irradiation.

Case Study: Photocatalytic Degradation of Pollutants

  • Objective: Assess the photocatalytic activity of this compound on organic pollutants.
  • Methodology: The compound was tested under UV light exposure to evaluate its ability to degrade specific organic contaminants in water.
  • Findings: Significant degradation rates were observed, indicating that this platinum complex could be utilized for environmental cleanup applications .

Mechanism of Action

The mechanism of action of Tris(ethylenediamine-N,N’)platinum tetranitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination bonds with these biomolecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Table 1: Key Properties of Tris(ethylenediamine-N,N')platinum Tetranitrate and Analogues

Compound Name Oxidation State Ligand Type Molecular Weight (g/mol) Key Applications/Activity
Tris(ethylenediamine-N,N')Pt(NO₃)₄ IV Ethylenediamine, nitrate 1,231.72 Anticancer (DNA crosslinking); higher efficacy in cisplatin-resistant tumors
Cisplatin II Ammonia, chloride ~300 First-line chemotherapy for testicular, ovarian, and lung cancers; limited by nephrotoxicity and resistance
[PtCl₄(O,O’-dipropyl-(S,S)-eddp)] IV Ethylenediamine di-2-(4-methyl)pentanoate ester ~700 In vitro antitumoral activity surpassing cisplatin in SW480 colorectal adenocarcinoma cells
Platinum(IV)-EDDA complexes IV Ethylenediamine-N,N’-diacetate (EDDA) ~500–600 Moderate cytotoxicity; lower activity than cisplatin in glioma cell lines
Dichloridobis(ethane-1,2-diamine)Pt(IV) IV Ethylenediamine ~500 Structural analog with nitrate counterions; preclinical evaluation for oral administration

Antitumor Efficacy

  • This compound exhibits a distinct mechanism by forming interstrand DNA crosslinks over longer distances compared to cisplatin’s intrastrand adducts . This property enhances its activity in tumors with defective DNA repair pathways.
  • Platinum(IV) complexes with esterified ethylenediamine ligands (e.g., O,O’-dipropyl-(S,S)-ethylenediamine derivatives) show enhanced lipophilicity, improving cellular uptake and cytotoxicity in vitro. For example, the complex in demonstrated IC₅₀ values 3–5× lower than cisplatin in SW480 cells.
  • Platinum(IV)-EDDA complexes (e.g., ethylenediamine-N,N’-diacetate derivatives) exhibit reduced cytotoxicity in human glioma models, attributed to slower reduction kinetics and ligand steric effects .

Toxicity and Stability

  • Platinum(IV) complexes, including this compound, are generally more inert than platinum(II) analogs, reducing systemic toxicity and enabling oral dosing .
  • Triplatin tetranitrate ’s polynuclear structure may mitigate resistance mechanisms but introduces challenges in solubility and biodistribution due to its high molecular weight (~1,232 g/mol) .

Pharmacokinetic and Formulation Considerations

Table 2: Pharmacokinetic Properties

Compound Solubility Administration Route Key Challenges
Tris(ethylenediamine-N,N')Pt(NO₃)₄ Low aqueous Intravenous Requires formulation optimization for solubility; potential for nanoparticle delivery
Cisplatin Moderate aqueous Intravenous Nephrotoxicity necessitates hydration protocols
Platinum(IV)-EDDA complexes Variable Oral/IV Slow activation kinetics may limit efficacy in fast-dividing tumors

Research Findings and Clinical Relevance

  • Ethylenediamine ester derivatives (e.g., O,O’-dipropyl-(S,S)-eddp) are under preclinical development, with studies emphasizing ligand modifications to balance lipophilicity and redox activation .
  • Comparative studies suggest ethylenediamine ligand flexibility (e.g., diacetate vs. diester substituents) critically influences platinum(IV) complex stability and target engagement .

Biological Activity

Tris(ethylenediamine-N,N')platinum tetranitrate, also known as Pt(en)34, is a coordination compound of platinum that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a platinum center coordinated to three ethylenediamine ligands and four nitrate anions. The structure can be represented as follows:

 Pt en 3 NO 3 4\text{ Pt en 3 NO 3 4}

This complex exhibits octahedral geometry, typical of platinum(II) complexes, which is crucial for its interaction with biological macromolecules such as DNA.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with DNA. Similar to other platinum-based drugs like cisplatin, it interacts with the N7 position of guanine bases, leading to the formation of DNA cross-links. This action disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells. The IC50 values indicated that it is more potent than some traditional platinum drugs under specific conditions .
  • Case Study 2 : A comparative analysis showed that this compound induced apoptosis through both intrinsic and extrinsic pathways in human cancer cells. Flow cytometry and Western blot analyses revealed increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of this compound:

  • Study Overview : Research has shown that this compound exhibits antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis .
  • Table 1: Antimicrobial Efficacy
Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Research Findings

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations confirmed significant tumor regression .
  • Combination Therapy : Studies suggest that combining this compound with other chemotherapeutic agents enhances its efficacy, potentially reducing the required dosage and minimizing side effects .
  • Toxicity Profile : While effective against cancer cells, the toxicity profile must be carefully evaluated. Early studies indicate that the compound exhibits lower nephrotoxicity compared to traditional platinum drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tris(ethylenediamine-N,N')platinum tetranitrate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves reacting platinum precursors (e.g., K₂[PtBr₆]) with ethylenediamine derivatives under controlled pH and temperature. For example, platinum(IV) complexes are synthesized by stirring K₂[PtBr₆] with esterified ethylenediamine-N,N'-diacetate ligands in aqueous LiOH at elevated temperatures (60–80°C) for 6–24 hours . Purification involves precipitation with ethanol/ether and characterization via elemental analysis, IR, and NMR spectroscopy to confirm ligand coordination and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this complex?

  • Methodological Answer :

  • FTIR : Identifies ligand coordination via shifts in C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Resolves ester alkyl chain environments (e.g., δ 1.2–1.5 ppm for methyl groups) and confirms ligand stereochemistry .
  • Elemental Analysis : Validates stoichiometry (C, H, N content) within ±0.3% deviation .

Q. How does the choice of counterion (e.g., tetranitrate vs. tetrahalide) influence the compound’s stability and solubility?

  • Methodological Answer : Nitrate counterions enhance aqueous solubility due to their high polarity, while halides (e.g., Br⁻) may improve kinetic inertness. Stability is assessed via thermogravimetric analysis (TGA) and solubility tests in polar/nonpolar solvents. For example, nitrate complexes exhibit decomposition above 200°C, whereas bromide analogs are stable up to 250°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cytotoxicity data across studies using this compound?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Cell Lines : Test across multiple lines (e.g., HeLa, K562, cisplatin-resistant colon cancer cells) to assess selectivity .
  • Ligand Structure : Compare ester chain length (ethyl vs. pentyl) to correlate with IC₅₀ values. Longer chains (e.g., pentyl) enhance lipophilicity and cellular uptake, reducing IC₅₀ by 40–60% .
  • Assay Conditions : Standardize incubation time (48–72 hours) and use MTT/XTT assays to minimize variability .

Q. How do ligand modifications (e.g., esterification of ethylenediamine-N,N'-diacetate) impact the compound’s mechanism of action?

  • Methodological Answer : Esterification alters cellular uptake and intracellular ligand release. For example:

  • Pt(IV) Complexes : Prodrugs requiring intracellular reduction to active Pt(II) species show delayed apoptosis (24–48 hours) via caspase-3/7 activation .
  • Steric Effects : Bulky esters (e.g., dibutyl) hinder DNA adduct formation, shifting the mechanism to mitochondrial membrane disruption .

Q. What design principles differentiate Pt(II) and Pt(IV) complexes in overcoming cisplatin resistance?

  • Methodological Answer :

  • Pt(II) : Binds DNA directly but faces resistance via reduced uptake or enhanced repair. Co-administer with copper transporters (CTR1) inhibitors improves uptake .
  • Pt(IV) : Inertness allows oral administration and bypasses resistance mechanisms. Axial ligands (e.g., hydroxido) enable redox-activated cytotoxicity, reducing nephrotoxicity by 30–50% in vivo .

Key Recommendations for Researchers

  • Synthesis : Prioritize Pt(IV) analogs for reduced toxicity and oral delivery potential .
  • Characterization : Combine NMR and X-ray crystallography to resolve stereochemical ambiguities .
  • Biological Testing : Include cisplatin-resistant cell lines and measure caspase activation to elucidate mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.